
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant, Analgesic, and Anti-inflammatory Activities
- A study synthesized a similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, and evaluated its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. It demonstrated significant DPPH radical scavenging activity, analgesic, and anti-inflammatory effects (Nayak et al., 2014).
Anticonvulsant Activity
- Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found them effective as anticonvulsants in animal models of epilepsy. Several molecules also showed activity in the 6-Hz screen, which models human partial and therapy-resistant epilepsy (Kamiński et al., 2015).
Antimicrobial and Anticholinesterase Activities
- New derivatives of this compound were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although the acetylcholinesterase inhibitory activities were weak, significant antifungal activity was observed, especially against Candida parapsilosis (Yurttaş et al., 2015).
PET Imaging Agent
- A study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involved a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting its potential application in neuroimaging (Dollé et al., 2008).
Antitumor Activity
- A study synthesized new derivatives with a 2-(4-aminophenyl)benzothiazole structure and screened them for antitumor activity against various human tumor cell lines. Some compounds exhibited considerable anticancer activity (Yurttaş et al., 2015).
Molecular Structure Studies
- The molecular structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were investigated, revealing various intermolecular interactions and generating 3-D arrays (Boechat et al., 2011).
Cholinesterase Inhibition
- A study on new synthetic 1,2,4-triazole derivatives demonstrated their moderate to good activities against acetylcholinesterase and butyrylcholinestrase, suggesting potential therapeutic applications (Riaz et al., 2020).
Antiplasmodial Properties
- Research on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides revealed their potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This study highlights its application in antimalarial research (Mphahlele et al., 2017).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGKNPWQWJMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)

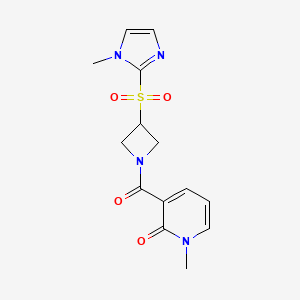


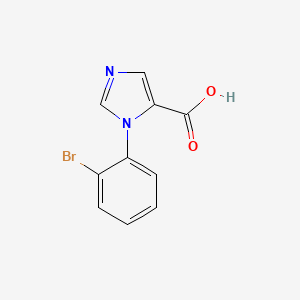
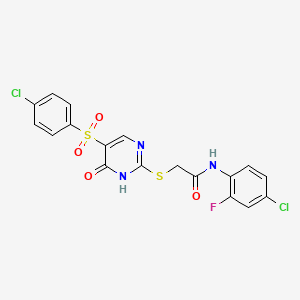
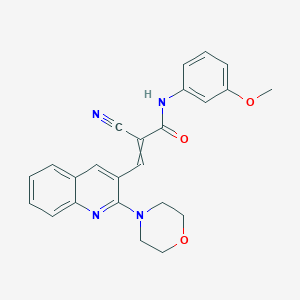

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)
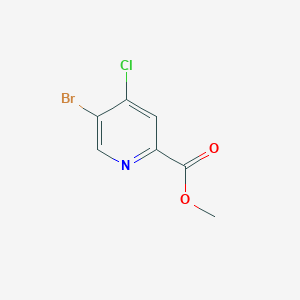
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)

![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)
